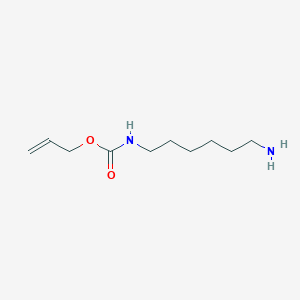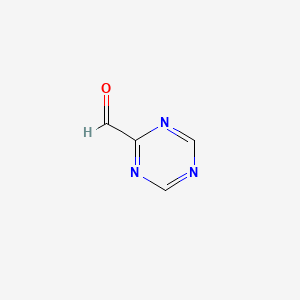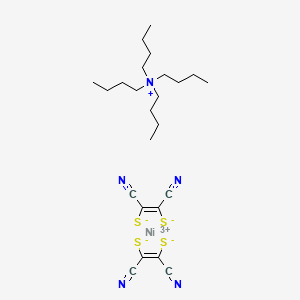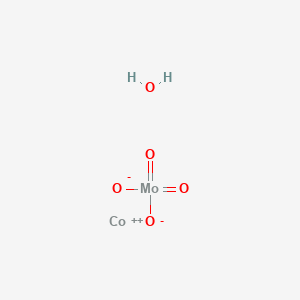
Prop-2-EN-1-YL N-(6-aminohexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-EN-1-YL N-(6-aminohexyl)carbamate, also known as allyl (6-aminohexyl)carbamate, is a chemical compound with the molecular formula C10H20N2O2. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to an allyl group and a hexylamine chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-EN-1-YL N-(6-aminohexyl)carbamate typically involves the reaction of allyl chloroformate with 6-aminohexanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate ester, which is then converted to the final product by nucleophilic substitution .
Reaction Scheme:
- Allyl chloroformate + 6-aminohexanol → Intermediate carbamate ester
- Intermediate carbamate ester + Base (e.g., triethylamine) → this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-EN-1-YL N-(6-aminohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The allyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted carbamates.
Aplicaciones Científicas De Investigación
Prop-2-EN-1-YL N-(6-aminohexyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used as a probe to study enzyme-catalyzed reactions involving carbamates.
Industry: It is used in the production of polymers and coatings due to its reactivity and ability to form stable carbamate linkages
Mecanismo De Acción
The mechanism of action of Prop-2-EN-1-YL N-(6-aminohexyl)carbamate involves its interaction with biological molecules through its carbamate group. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. This interaction can affect various molecular targets and pathways, including those involved in neurotransmission and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- Prop-2-yn-1-yl N-(6-aminohexyl)carbamate
- Prop-2-en-1-yl N-(6-aminohexyl)carbamate
- Prop-2-yn-1-yl N-(6-aminohexyl)carbamate
Uniqueness
This compound is unique due to its specific combination of an allyl group and a hexylamine chain linked through a carbamate group. This structure imparts distinct reactivity and stability compared to other similar compounds. For example, the presence of the allyl group allows for selective oxidation and substitution reactions that are not possible with other carbamate derivatives .
Propiedades
IUPAC Name |
prop-2-enyl N-(6-aminohexyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-2-9-14-10(13)12-8-6-4-3-5-7-11/h2H,1,3-9,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOYFVHMEXDMBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2-oxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-(2-methoxyethoxymethyl)-dimethylazanium;chloride](/img/structure/B1149109.png)

![(E)-N-METHYL-2-[3-(1-METHYL-4-PIPERIDINYL)-1H-INDOL-5-YL]ETHENESULFONAMIDE](/img/structure/B1149112.png)

![(S)-2-(5-Phenyl-[1,3,4]oxadiazol-2-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B1149126.png)


